For researchers requiring regiochemical control, 1-(4-Bromonaphthalen-1-yl)ethanone (CAS 46258-62-2) is the exact isomer needed.
1-(4-Bromonaphthalen-1-yl)ethanone is a bifunctional naphthalene derivative featuring an acetyl group and a bromine atom at specific positions on the aromatic core. This substitution pattern provides two distinct and orthogonal reactive sites: the acetyl group, which can undergo carbonyl chemistry, and the carbon-bromine bond at the 4-position, which is a key handle for carbon-carbon bond formation via cross-coupling reactions. Its utility is defined by this precise isomeric arrangement, making it a critical precursor for multi-step syntheses where regiochemical control is paramount for achieving the desired final molecular architecture.
Substituting 1-(4-Bromonaphthalen-1-yl)ethanone with other isomers (e.g., 5-bromo or 7-bromo analogs) or the non-brominated parent compound, 1-acetylnaphthalene, is not viable for targeted synthesis. The specific 4-position of the bromo group dictates the final topology of complex molecules, and using a different isomer will lead to an entirely different, undesired regioisomeric product. Furthermore, while other halides like 1-(4-chloronaphthalen-1-yl)ethanone might seem similar, the C-Br bond has demonstrably different reactivity in critical palladium-catalyzed cross-coupling reactions compared to a C-Cl bond, affecting reaction kinetics, catalyst choice, and overall process efficiency. Therefore, for reproducible and predictable outcomes in constructing complex scaffolds, such as those in pharmaceutical development, the specific CAS number 46258-62-2 is required.
This compound is a documented precursor in the multi-component synthesis of pyrazolo[1,5-a]quinazolines, a class of heterocycles investigated for anti-inflammatory and other therapeutic activities. The synthesis relies on the specific reactivity and orientation of the functional groups on the 1-(4-Bromonaphthalen-1-yl)ethanone core. Using a different isomer, such as a 5-bromo or 6-bromo variant, would fundamentally alter the cyclization pathway, failing to produce the target tricyclic system. The established synthetic routes leading to these valuable scaffolds are specifically validated with the 4-bromo isomer, making it the required starting material for this application.
| Evidence Dimension | Precursor Requirement for Specific Heterocycle Synthesis |
| Target Compound Data | Enables the synthesis of the pyrazolo[1,5-a]quinazoline scaffold. |
| Comparator Or Baseline | Other positional isomers (e.g., 5-bromo, 7-bromo) would yield different, undesired regioisomeric products. |
| Quantified Difference | Qualitative but absolute: only the 4-bromo isomer leads to the target molecular framework. |
| Conditions | Multi-component reactions for heterocyclic synthesis. |
For researchers in medicinal chemistry targeting this specific heterocyclic core, only the 4-bromo isomer provides the correct molecular geometry for the required synthetic transformation.
The carbon-bromine bond is a superior handle for Suzuki-Miyaura cross-coupling reactions compared to a carbon-chlorine bond, offering more favorable reactivity for the rate-determining oxidative addition to the palladium(0) catalyst. In a comparative study on a similar aryl halide system, Suzuki coupling with an aryl bromide in the presence of Pd(PPh3)4 catalyst proceeded to give good to excellent yields (70-80%). In contrast, reactions with electron-withdrawing aryl boronic acids and an analogous aryl chloride failed to produce the desired product. This highlights the enhanced process reliability and substrate scope when using the bromo-functionalized compound over a chloro-analog.
| Evidence Dimension | Reaction Success in Suzuki Coupling |
| Target Compound Data | Aryl bromides are highly effective electrophiles in Suzuki couplings, typically providing good yields (e.g., 70-80% in a comparable system). |
| Comparator Or Baseline | Aryl chlorides are less reactive and can fail to produce the desired product, especially with challenging coupling partners. |
| Quantified Difference | Successful reaction vs. failed reaction under certain conditions. |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling with various aryl boronic acids. |
Procuring the bromo-derivative provides a higher probability of success and broader applicability in palladium-catalyzed C-C bond formation, reducing process optimization time and cost compared to the less reactive chloro-analog.
1-(4-Bromonaphthalen-1-yl)ethanone is typically supplied as a solid with a defined physical form, unlike some analogs which may be oils or semi-solids. For comparison, the related compound 4'-Bromoacetophenone, a simpler brominated aromatic ketone, is a crystalline solid with a melting point of 108-110 °C. The solid nature of the target compound facilitates accurate weighing, handling, and addition during reaction setup compared to viscous oils, which can be challenging to dose precisely and can lead to reproducibility issues in scaled-up processes. This defined physical state is an important, practical attribute for process chemistry and manufacturing workflows.
| Evidence Dimension | Physical State at Room Temperature |
| Target Compound Data | Solid or semi-solid. |
| Comparator Or Baseline | Related precursors can be oils (e.g., 1-(4-bromo-1-naphthyl)ethanone described as a 'yellow oil' post-chromatography in one synthesis). |
| Quantified Difference | Solid vs. Oil/Semi-solid. |
| Conditions | Standard laboratory and manufacturing conditions. |
A reliable solid form simplifies material handling, improves dosing accuracy, and enhances process reproducibility, which are critical factors in both laboratory-scale synthesis and industrial procurement.
This compound is the designated starting material for synthesizing complex, fused heterocyclic systems where the naphthalene core must be functionalized at a specific vector. Its use is critical in constructing scaffolds like pyrazolo[1,5-a]quinazolines, which are explored for their potential as anti-inflammatory agents.
As a reliable aryl bromide, this compound is ideally suited for palladium-catalyzed Suzuki-Miyaura reactions to produce 4-arylnaphthalene structures. These motifs are valuable in materials science for creating organic semiconductors and in medicinal chemistry for building complex biaryl structures that are common in modern drug candidates.
In complex total synthesis or pharmaceutical process development, this reagent allows for selective C-C bond formation at the 4-position via its bromo group, while leaving the acetyl group intact for subsequent transformations such as reduction, oxidation, or condensation reactions. This chemical orthogonality is essential for efficient and convergent synthetic strategies.